molecular formula C11H8BrN B1345544 2-Bromo-4-phenylpyridine CAS No. 54151-74-5

2-Bromo-4-phenylpyridine

Cat. No. B1345544
CAS RN: 54151-74-5
M. Wt: 234.09 g/mol
InChI Key: KRIILKQTJUOQCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-phenylpyridine is a brominated pyridine derivative that is of interest in various fields of chemistry due to its potential as an intermediate in the synthesis of complex molecules. The presence of the bromine atom makes it a versatile compound for further functionalization through various chemical reactions.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be achieved through different methods. For instance, the Kröhnke synthesis has been utilized to functionalize terpyridines, which are related to the pyridine structure of interest . Additionally, multicomponent chemistry has been employed using 2-isocyanopyridines, with 2-bromo-6-isocyanopyridine being highlighted for its stability and synthetic efficiency . The 'halogen dance' reaction is another method used to synthesize 2,4-disubstituted pyridines, including 2-bromo-4-iodopyridine, which can then be further modified .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be characterized using techniques such as X-ray crystallography. For example, the X-ray structure of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, a related compound, has been determined, providing insights into the geometry and intramolecular interactions of such molecules .

Chemical Reactions Analysis

Brominated pyridines can undergo various chemical reactions, including Suzuki cross-coupling, which allows for the regioselective functionalization of the pyridine ring . The halogen dance reaction is another example, which has been used to create a variety of pentasubstituted pyridines . These reactions demonstrate the reactivity and versatility of brominated pyridines in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines are influenced by their molecular structure. For instance, the presence of halogen atoms can affect the compound's boiling point, solubility, and reactivity. The crystal packing and solid-state structures of related compounds have been analyzed through Hirshfeld surface analysis and DFT calculations, revealing the importance of hydrogen bonding and π-interactions in stabilizing these structures .

Scientific Research Applications

2-Bromo-4-phenylpyridine is a chemical compound with the molecular formula C11H8BrN and a molecular weight of 234.09 . It’s used extensively in scientific research. Here are some potential applications:

  • Proteomics Research

    • Summary : 2-Bromo-4-phenylpyridine is a specialty product used in proteomics research .
  • Drug Synthesis

    • Summary : 2-Bromo-4-phenylpyridine can be used in drug synthesis.
  • Material Science

    • Summary : 2-Bromo-4-phenylpyridine can be used in material science.
  • Catalysis

    • Summary : 2-Bromo-4-phenylpyridine can be used in catalysis.
  • Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors

    • Summary : 2-Bromo-4-phenylpyridine has been used in the synthesis of p38α mitogen activated protein kinase inhibitors . These inhibitors are being evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
    • Methods : The synthesis of these inhibitors involves starting from 2-fluoro-4-methylpyridine. This optimized strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
    • Results : Using this optimized protocol, both enantiomers of a potent inhibitor were synthesized. Biological data demonstrated that the (S)-enantiomer is two times more potent .
  • Organic Synthesis and Pharmaceutical Intermediates

    • Summary : 2-Bromo-4-phenylpyridine is used in organic synthesis and as a pharmaceutical intermediate .
  • Synthesis of Ocular Age Pigment A2-E

    • Summary : 2-Bromo-4-methylpyridine has been used in the total synthesis of ocular age pigment A2-E . This pigment is a major component of lipofuscin granules that accumulate in the retinal pigment epithelium (RPE) cells with age, and its formation is thought to contribute to the development of age-related macular degeneration (AMD).
    • Methods : The synthesis of A2-E involves starting from 2-fluoro-4-methylpyridine . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
    • Results : Using this protocol, the overall yield could be increased from 3.6% to 29.4% .
  • Pharmaceutical Intermediates

    • Summary : 2-Bromo-4-phenylpyridine can be used as a pharmaceutical intermediate .

properties

IUPAC Name

2-bromo-4-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIILKQTJUOQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068915
Record name 2-Bromo-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8068915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-phenylpyridine

CAS RN

54151-74-5
Record name 2-Bromo-4-phenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54151-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-bromo-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054151745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-bromo-4-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Bromo-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8068915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Phenyl-pyridine-2-carbaldehyde: To a clear, colorless solution of 1A (0.850 g, 4.5 mmol) in propionitrile (4.5 mmol) was added trimethylsilyl bromide (2.95 mL, 22.4 mmol). The resulting orange suspension was microwaved in a sealed tube at 150° C. for 10 min. The reaction was cooled to rt and poured into 1.0 N NaOH containing ice. The aqueous layer was extracted with diethyl ether (2×). The combined organic layers were washed with sat. NaHCO3, brine, dried over Na2SO4, filtered and concentrated to give 1.07 g of 2-bromo-4-phenyl pyridine as an off-white solid. MS 233.9 (M+H)+ and 235.9 (M+2+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1A
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
4.5 mmol
Type
reactant
Reaction Step One
Quantity
2.95 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-dimethylaminoethanol (5.60 g, 62.8 mmol) in hexane (80 ml) was added dropwise 1.6N hexane solution of n-butyl lithium (78.5 ml, 125 mmol) under ice-cooling, and stirred at 0° C. for 30 minutes. Then, 4-phenylpyridine (3.24 g, 20.8 mmol) was added thereto, and stirred at 0° C. for 1 hour. After cooling the reaction solution to −78° C., a solution of carbon tetrabromide (25.0 g, 75.4 mmol) in hexane (40 ml) was added thereto, and stirred at −78° C. for 1 hour, then at room temperature for 1 hour. To the reaction solution was added water under ice-cooling, and extracted with ether. The extract was dried over anhydrous magnesium sulfate, and the solvent was distilled away under reduce pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1) to give the titled compound 2.21 g (45.4%) as solid product.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
78.5 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
45.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-phenylpyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-phenylpyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-phenylpyridine
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-phenylpyridine
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-phenylpyridine
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-phenylpyridine

Citations

For This Compound
15
Citations
FH Case, TJ Kasper - Journal of the American Chemical Society, 1956 - ACS Publications
The following substituted 4-phenylpyridines havebeen synthesized by a modified Tschitschibabin reaction: 2, 6-bis-(4-methyI-2-pyridyl), 2, 6-bis-(4-ethyl-2-pyridyl), 2, 6-bis-(4-phenyl-2-…
Number of citations: 99 pubs.acs.org
C Sicre, JL Alonso-Gómez, MM Cid - Tetrahedron, 2006 - Elsevier
… The NMR analysis of the resulting reaction mixture showed that 2-bromo-4-phenylpyridine 5a reacted seven fold faster than the corresponding 4-bromopyridine 4a, in agreement with …
Number of citations: 50 www.sciencedirect.com
RH Prager, C Tsopelas, T Heisler - Australian Journal of …, 1991 - CSIRO Publishing
… 2-Bromo-4-phenylpyridine-3-carbonitrile (6) (1.00 g, 3.86 mmol) and cuprous cyanide (0.39 g, 4.38 mmol) were refluxed for 30 min in dry dimethyl sulfoxide (16 ml) under a nitrogen …
Number of citations: 30 www.publish.csiro.au
C Sicre, AAC Braga, F Maseras, MM Cid - Tetrahedron, 2008 - Elsevier
… We decided to undertake a DFT study on the reaction with the double goal of characterizing 4c and of understanding why it is present in the reaction of 2-bromo-4-phenylpyridine 1b but …
Number of citations: 89 www.sciencedirect.com
G Kim, M Jeon, HD Choi, JK Cho, YS Choi… - arXiv preprint arXiv …, 2023 - arxiv.org
… Here, we report the solubility analysis results of 2-bromo-4-phenylpyridine in toluene and 50 mM 4methoxyphenol in toluene, and the results for the remaining materials are briefly …
Number of citations: 1 arxiv.org
JW Zhang, Y Xiong, F Wang, FM Zhang, X Yang… - European Journal of …, 2022 - Elsevier
… Reactions were carried out with Phenylboronic acid (146 mg, 1.2 mmol), 2-bromo-pyridine derivatives (234 mg, 1.0 mmol, 2-bromo-4-phenylpyridine for 18a; 172 mg, 1.0 mmol, 2-bromo…
Number of citations: 22 www.sciencedirect.com
Q Zhou, B Zhang, L Su, T Jiang, R Chen, T Du, Y Ye… - Tetrahedron, 2013 - Elsevier
2,3- and 2,5-Dibromopyridines reacted with arylboronic acids, catalyzed by Pd(OAc) 2 /PPh 3 in the presence of K 2 CO 3 in CH 3 CN/MeOH (2:1) at 50 C for 24 h, to afford 2-…
Number of citations: 27 www.sciencedirect.com
X Suo, C Nie, W Liu, Y Zhang, Y Shen, H Bian… - Journal of Materials …, 2021 - pubs.rsc.org
… 2 = 2,5-bis([1,1′-biphenyl]-3-yl) pyrazine were prepared using the Suzuki coupling method using 1,4-biphenylboronic acid with 2-bromo-4- methylpyridine or 2-bromo-4-phenylpyridine…
Number of citations: 5 pubs.rsc.org
R Banasz, M Kubicki, M Wałęsa‐Chorab - ChemPhysChem, 2022 - Wiley Online Library
… group leading to formation of dimeric structure similar to those observed during coupling reaction of 2-bromopyridine, 34 2,4-dibromopyridine 35 and 2-bromo-4-phenylpyridine 35 with …
KM Clapham - 2008 - etheses.dur.ac.uk
New functionalized pyridazinylboronic acids/esters are reported. A comprehensive study of the reactivity of the CB bond in palladium-catalyzed cross-couplings with aryl/heteroaryl …
Number of citations: 6 etheses.dur.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.